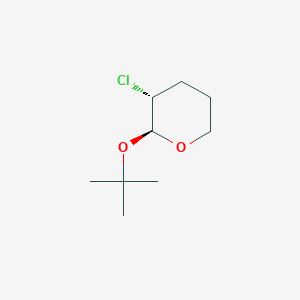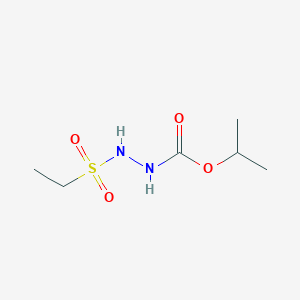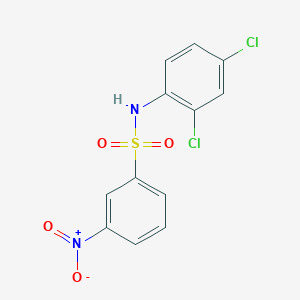![molecular formula C9H16N2 B14608393 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine CAS No. 57516-77-5](/img/structure/B14608393.png)
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine is a bicyclic nitrogen-containing heterocycle. It is also known as 1,5-diazabicyclo[5.4.0]undec-5-ene. This compound has a molecular formula of C₉H₁₆N₂ and a molecular weight of 152.24 g/mol . It is a versatile compound with significant applications in organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine can be synthesized through various methods. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 1,5-diaminopentane with formaldehyde in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including acylation and alkylation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of ionic liquids and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets. The compound can act as a base, facilitating various chemical reactions by deprotonating substrates. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic nitrogen-containing compound with similar reactivity.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A structurally related compound with comparable chemical properties.
Uniqueness
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine is unique due to its specific ring structure, which imparts distinct chemical reactivity and stability. Its ability to act as a strong base and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
57516-77-5 |
|---|---|
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,9-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h5,10H,1-4,6-8H2 |
InChI-Schlüssel |
LRAUXUFJZIWABJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCCNC2=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


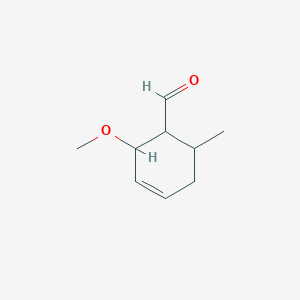

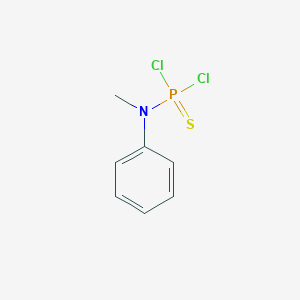
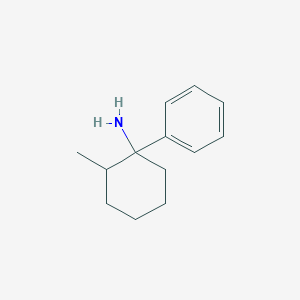
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
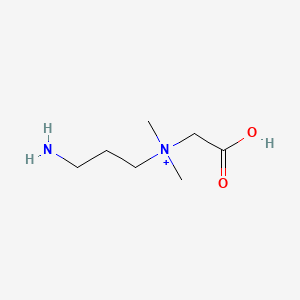
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
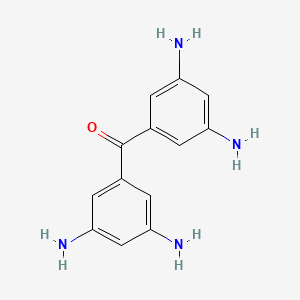
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

